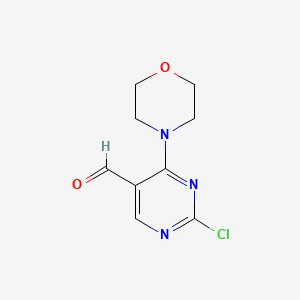

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-4-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-9-11-5-7(6-14)8(12-9)13-1-3-15-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSZDVQUGXYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Abstract: This technical guide provides an in-depth exploration of a robust and scientifically validated pathway for the synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings of each reaction step, and detailed, field-proven experimental protocols. By integrating theoretical principles with practical application, this document serves as an essential resource for researchers and process chemists engaged in the synthesis of complex pyrimidine derivatives.

Introduction: The Significance of a Versatile Scaffold

The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The title compound, this compound, is a particularly valuable synthetic intermediate due to its trifunctional nature. The morpholine moiety often improves pharmacokinetic properties, the reactive chlorine atom at the C2 position allows for further derivatization via nucleophilic substitution, and the aldehyde group at C5 serves as a versatile handle for a wide range of chemical transformations, including reductive amination, condensation reactions, and oxidation.[3][4] This guide outlines an efficient and scalable three-step synthesis commencing from the readily available starting material, uracil.

Chapter 1: Retrosynthetic Analysis and Strategic Pathway

The synthesis strategy hinges on the sequential functionalization of a pyrimidine ring. The core logic is to first install the aldehyde functionality, followed by the conversion of hydroxyl groups to more reactive chloro groups, and culminating in a regioselective nucleophilic substitution. This approach ensures high efficiency and control over the final product's structure.

Caption: High-level retrosynthetic pathway for the target compound.

Chapter 2: Synthesis of the Key Intermediate: 2,4-Dichloro-5-pyrimidinecarbaldehyde

The cornerstone of this entire synthesis is the successful preparation of 2,4-dichloro-5-pyrimidinecarbaldehyde. This is achieved in a two-step sequence starting from uracil.

Part 2.1: Vilsmeier-Haack Formylation of Uracil

The introduction of the C5-aldehyde is accomplished via a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate an electron-rich substrate.[5][6] In this protocol, the reagent is generated in situ from dimethylformamide (DMF) and thionyl chloride (SOCl₂).[7] The pyrimidine ring of uracil, being electron-rich, undergoes electrophilic substitution at the C5 position to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Part 2.2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

The hydroxyl groups of the pyrimidine ring, which exist in a tautomeric equilibrium with the pyrimidinedione form, are poor leaving groups. To facilitate subsequent nucleophilic substitution, they must be converted into a more reactive species. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces both hydroxyl groups with chlorine atoms, yielding the crucial intermediate, 2,4-dichloro-5-pyrimidinecarbaldehyde.[7][8] This is a standard and widely used method for the chlorination of hydroxypyrimidines.[9][10]

References

- 1. ias.ac.in [ias.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 8. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]

- 9. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

physicochemical properties of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Abstract

This compound is a substituted pyrimidine that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive aldehyde, an electrophilic chloropyrimidine core, and a morpholine moiety—makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and the experimental methodologies required for its characterization. By synthesizing data from established chemical principles and outlining self-validating experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to utilize this compound in their synthetic and therapeutic programs.

Introduction: A Scaffold of Therapeutic Potential

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous clinically active agents, including anticancer drugs like 5-fluorouracil.[1] The functionalization of this core scaffold allows for the fine-tuning of pharmacological activity. In the case of this compound, the substituents are strategically positioned to impart specific reactivity and properties.

-

2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary site for introducing further molecular diversity.

-

4-Morpholino Group: The morpholine ring is a common feature in modern drug candidates, often used to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Morpholinopyrimidines have demonstrated significant antiproliferative activity, notably as inhibitors of pathways like PI3K/mTOR.[1]

-

5-Carbaldehyde Group: The aldehyde function is a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of larger, more complex molecules.[1]

The convergence of these three groups in a single molecule makes it a high-value intermediate for creating libraries of compounds for screening and lead optimization.[1][2] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective application in drug development.[3]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical profile is essential for predicting its behavior in both chemical reactions and biological systems.[4] The key properties of this compound are summarized below.

| Property | Value | Source / Method | Significance in Drug Development |

| IUPAC Name | 2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehyde | --- | Standardized identification. |

| CAS Number | 1820740-39-3 | [5][6] | Unique registry number for database tracking. |

| Molecular Formula | C₉H₁₀ClN₃O₂ | [5] | Determines exact mass and elemental composition. |

| Molecular Weight | 227.65 g/mol | [5] | Crucial for stoichiometric calculations in synthesis. |

| Physical Form | Solid (Predicted) | Inferred from related structures | Affects handling, formulation, and dissolution. |

| Melting Point | Not Experimentally Reported | Capillary Method (See Protocol 3.1) | Indicator of purity and lattice energy.[7] |

| Solubility | Not Experimentally Reported | Shake-Flask Method (See Protocol 3.2) | Critical for reaction conditions and bioavailability.[8] |

| Lipophilicity (LogP) | Not Experimentally Reported | HPLC or Shake-Flask (See Protocol 3.3) | Governs membrane permeability and protein binding.[9][10] |

| pKa | Not Experimentally Reported | Potentiometric Titration[8] | Determines the ionization state at physiological pH. |

Experimental Methodologies & Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination.[3] The following protocols represent standard, validated approaches in the field.

Physicochemical Characterization Workflow

The logical flow for characterizing a new chemical entity like this compound is outlined below. This process ensures that foundational data is gathered efficiently to inform subsequent, more complex studies.

Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination via Capillary Method

-

Rationale: This technique provides a sharp melting range, which is a primary indicator of compound purity. A broad melting range often suggests the presence of impurities.

-

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover).

-

Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Protocol 3.2: Thermodynamic Solubility via Shake-Flask Method

-

Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, a critical parameter for both synthetic reaction design and predicting oral bioavailability.[8][10]

-

Methodology:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.

-

Agitate the vial at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Protocol 3.3: Lipophilicity (LogP) via HPLC Method

-

Rationale: High-performance liquid chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[9]

-

Methodology:

-

Establish a correlation between the retention time on a reverse-phase HPLC column (e.g., C18) and the known LogP values of a series of standard compounds.

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample onto the calibrated HPLC system.

-

Measure the retention time of the compound.

-

Calculate the LogP of the compound by interpolating its retention time on the calibration curve generated in step 1.

-

Spectroscopic & Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized molecule.[11]

¹H NMR Spectroscopy

The expected proton NMR spectrum would show characteristic signals for each unique proton environment:

-

Aldehyde Proton (-CHO): A highly deshielded singlet, expected to appear far downfield around δ 9.8-10.2 ppm.

-

Pyrimidine Ring Proton: A singlet for the proton at the C6 position, expected in the aromatic region around δ 8.5-8.8 ppm.

-

Morpholine Protons: Two distinct multiplets (or triplets) corresponding to the protons adjacent to the nitrogen and oxygen atoms, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all nine carbon atoms:

-

Carbonyl Carbon (-CHO): The most deshielded signal, expected above δ 185 ppm.

-

Pyrimidine Ring Carbons: Signals for the four carbons in the pyrimidine ring, with the carbon bearing the chlorine atom (C2) and the aldehyde-substituted carbon (C5) having distinct chemical shifts.

-

Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, typically between δ 45-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[11] Key absorption bands would include:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weaker bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple absorptions in the 1500-1650 cm⁻¹ region.

-

C-O-C Stretch (Morpholine): A strong band around 1115 cm⁻¹.

Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) would confirm the molecular weight.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 227. A characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

Stability and Synthetic Reactivity

Stability and Storage

Like many aldehydes, this compound may be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It should be stored long-term in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Key Synthetic Transformations

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it a powerful synthetic intermediate.

Caption: Key Synthetic Transformations of the Title Compound.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery. This guide has detailed its fundamental physicochemical identity and outlined the robust, validated experimental protocols necessary for its full characterization. The strategic arrangement of its functional groups provides a platform for diverse synthetic modifications, enabling the exploration of new chemical space. For researchers in medicinal chemistry, a firm grasp of these properties and methodologies is the first step toward unlocking the therapeutic potential of the novel molecules that can be synthesized from this versatile intermediate.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. langhuapharma.com [langhuapharma.com]

- 5. 1820740-39-3 this compound AKSci 5499DW [aksci.com]

- 6. 1820740-39-3|this compound|BLD Pharm [bldpharm.com]

- 7. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajptonline.com [ajptonline.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is emerging, this document consolidates available information and provides expert insights into its chemical properties, probable synthesis, and potential applications in drug discovery, drawing from the well-established chemistry of pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of novel pyrimidine-based scaffolds.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 1820740-39-3

Proposed Chemical Structure

While a definitive entry for this specific CAS number is not yet available in major chemical databases like PubChem, the structure can be confidently inferred from its IUPAC name.

| Property | Value |

| Molecular Formula | C₉H₁₀ClN₃O₂ |

| Molecular Weight | 227.65 g/mol |

| IUPAC Name | 2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehyde |

Synthesis and Mechanistic Insights

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The most probable precursor for this synthesis is 2,4-dichloropyrimidine-5-carbaldehyde.

Proposed Synthetic Pathway

The reaction involves the selective displacement of one of the chlorine atoms on the pyrimidine ring by the secondary amine, morpholine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electronic effects of the ring nitrogens and the aldehyde group.[1]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar morpholinopyrimidine derivatives.[2]

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a mild inorganic base, for instance, potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Addition of Nucleophile: Slowly add morpholine (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices

-

Solvent: DMF is an excellent choice due to its high polarity, which helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the morpholine, increasing its nucleophilicity, while being mild enough to avoid unwanted side reactions with the aldehyde functionality.

-

Temperature: Room temperature is often sufficient for this type of reaction, making the process energy-efficient and minimizing the risk of thermal degradation of the product.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] The presence of the morpholine moiety often enhances the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Anti-inflammatory Activity

Morpholinopyrimidine derivatives have been investigated as potent anti-inflammatory agents. They have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[2][4][5][6] The aldehyde group at the 5-position of this compound offers a reactive handle for further chemical modifications to develop novel anti-inflammatory drugs.

Caption: Inhibition of inflammatory pathways by morpholinopyrimidine derivatives.

Anticancer Potential

The pyrimidine nucleus is a key component of many anticancer drugs.[3] Morpholinopyrimidine derivatives, in particular, have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), which are crucial signaling proteins in cancer cell proliferation and survival.[3] The title compound could serve as a valuable intermediate for the synthesis of novel PI3K/mTOR inhibitors.

Safety and Handling

Given the presence of a reactive aldehyde and a chlorinated pyrimidine ring, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in the field of medicinal chemistry. Based on the established reactivity of related compounds, its synthesis is feasible and scalable. The inherent biological potential of the morpholinopyrimidine scaffold suggests that this compound and its derivatives could be valuable leads in the development of novel anti-inflammatory and anticancer therapeutics. Further research is warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential.

References

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy for the discovery of novel therapeutic agents. This guide focuses on 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde, a compound integrating the biologically versatile pyrimidine core with a pharmacologically significant morpholine moiety. Pyrimidine derivatives are renowned for their extensive pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the morpholine ring is a common feature in approved drugs, often enhancing pharmacokinetic profiles.[6][7][8] This document outlines a structured, rationale-driven approach for the preliminary biological evaluation of this target compound. We provide detailed, self-validating protocols for a primary screening cascade covering three critical areas of therapeutic interest: cytotoxicity against cancer cell lines, broad-spectrum antimicrobial activity, and antioxidant potential. The methodologies are designed to be robust, reproducible, and serve as a foundational dataset for guiding subsequent, more focused investigations into the compound's mechanism of action and potential for therapeutic development.

Introduction and Rationale for Screening

The process of drug discovery often begins with the identification of molecular scaffolds that are known to interact with biological systems. The title compound, this compound, is built upon two such high-value structural motifs.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[2] This inherent biological relevance has made it a "fortunate scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[2][4][9] Its utility is demonstrated in numerous clinically approved drugs, including anticancer agents like 5-Fluorouracil and antibacterial drugs such as Trimethoprim.[1] The capacity of the pyrimidine ring to engage in hydrogen bonding and π-stacking interactions with various biological targets underpins its broad therapeutic potential.[10]

The Morpholine Moiety: Enhancing Pharmacological Profiles

The morpholine ring is a saturated heterocycle frequently incorporated into drug candidates to improve their physicochemical properties. Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for drug design. Beyond its role as a pharmacokinetic modifier, the morpholine nucleus is also an integral part of many biologically active compounds, contributing to their overall pharmacological profile, including antimicrobial and anti-inflammatory activities.[5][6][7][8]

Compound of Interest and Strategic Hypothesis

The target molecule, this compound, combines the biologically active pyrimidine core, a reactive carbaldehyde group, a chloro substituent, and a morpholine ring. This unique combination suggests the potential for synergistic or novel biological effects. Our hypothesis is that this compound is a prime candidate for broad-based preliminary screening to uncover its dominant pharmacological properties.

Proposed Screening Cascade

To efficiently probe the biological potential of this compound, we propose a three-pronged primary screening approach. This cascade is designed to assess the compound's activity in the most common areas associated with its structural components: oncology, infectious disease, and cellular oxidative stress.

References

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. wjarr.com [wjarr.com]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. actascientific.com [actascientific.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Introduction

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry. Its trifunctional nature—comprising a reactive aldehyde, a selectively displaceable chlorine atom, and a versatile morpholine moiety—renders it a highly valuable scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth examination of the prevalent and efficient synthetic pathways to this key building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The intended audience includes researchers, chemists, and professionals engaged in pharmaceutical and process development.

Overall Synthetic Strategy

The most industrially viable and scientifically robust synthesis of this compound is a two-part process. It commences with readily available and cost-effective starting materials and proceeds through a key dichlorinated intermediate.

-

Part I: Synthesis of the Key Intermediate, 2,4-Dichloro-5-pyrimidinecarbaldehyde. This stage employs a Vilsmeier-Haack formylation of uracil, followed by a chlorination step.

-

Part II: Selective Nucleophilic Aromatic Substitution (SNAr). The dichlorinated intermediate undergoes a regioselective reaction with morpholine to yield the final target compound.

Caption: Overall two-stage synthetic workflow.

Part I: Synthesis of Key Intermediate: 2,4-Dichloro-5-pyrimidinecarbaldehyde

The foundation of this synthesis lies in the efficient conversion of uracil into a highly reactive dichlorinated pyrimidine. This is achieved through a classic formylation reaction followed by exhaustive chlorination.

The Vilsmeier-Haack Approach: Rationale and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Uracil, with its two electron-donating nitrogen atoms, is an excellent substrate for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.

First, N,N-dimethylformamide (DMF) reacts with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[2][3] This reagent is the active formylating agent.

The electron-rich pyrimidine ring of uracil then attacks the Vilsmeier reagent, leading to the introduction of a formyl group at the C5 position, the most nucleophilic carbon on the ring. Subsequent hydrolysis during workup yields the aldehyde.

Caption: Vilsmeier-Haack formylation of uracil.

Step 1: Formylation of Uracil to 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

This initial step transforms the basic pyrimidine structure by installing the crucial aldehyde functional group.

Experimental Protocol:

-

To a suitable reaction vessel, charge N,N-dimethylformamide (DMF, 1.5-3 equivalents) and uracil (1 equivalent).[4]

-

Cool the mixture to below 40°C.

-

Slowly add thionyl chloride (SOCl₂, 2-4 equivalents) dropwise, ensuring the temperature is maintained between 35-40°C.[4]

-

After the addition is complete, maintain the reaction at 35-40°C for approximately 8-12 hours.[4] Monitor the reaction for the complete consumption of uracil using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice water, which will cause the product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, to precipitate.

-

Isolate the solid product by filtration, wash with water, and dry.

| Parameter | Value | Source |

| Starting Material | Uracil | [4][5] |

| Reagents | Thionyl Chloride, DMF | [4] |

| Temperature | 35-40°C | [4] |

| Reaction Time | 8-12 hours | [4] |

| Workup | Precipitation in water | [4] |

Step 2: Chlorination to 2,4-Dichloro-5-pyrimidinecarbaldehyde

The dihydroxy intermediate is converted to the highly reactive dichloro derivative, setting the stage for the subsequent substitution reaction.

Experimental Protocol:

-

Charge the 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1 equivalent) obtained from the previous step into a reaction vessel.

-

Add phosphorus oxychloride (POCl₃, 3-6 equivalents).[4]

-

Heat the mixture under reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

The product, 2,4-dichloro-5-pyrimidinecarbaldehyde, will precipitate as a solid.

-

Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product has limited stability and should be used promptly or stored under an inert atmosphere at low temperature.[4]

| Parameter | Value | Source |

| Starting Material | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | [4] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [4][5] |

| Temperature | Reflux | [5] |

| Reaction Time | 2-5 hours | [4] |

| Workup | Quenching on ice, filtration | [4][6] |

| Yield | High | [4] |

Part II: Synthesis of this compound

This final stage involves the selective substitution of one of the two chlorine atoms with morpholine.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are both activated towards substitution. However, the C4 position is generally more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4 by the adjacent ring nitrogen and the C5-aldehyde group. This inherent electronic preference allows for a highly regioselective reaction, which is critical for avoiding a mixture of products and simplifying purification.

Caption: Selective substitution at the C4 position.

Experimental Protocol

The following is a generalized protocol based on standard procedures for the reaction of dichloropyrimidines with amine nucleophiles.[7][8]

-

Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Add morpholine (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Remove the salt by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

| Parameter | Value | Source |

| Starting Material | 2,4-Dichloro-5-pyrimidinecarbaldehyde | [4] |

| Reagents | Morpholine, Triethylamine | [7][8] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 1-4 hours | [4] |

| Workup | Filtration, Concentration | [8] |

| Purification | Recrystallization or Chromatography | [4] |

Conclusion

The synthesis of this compound is a well-established and efficient process. By leveraging the Vilsmeier-Haack formylation of inexpensive uracil, a key dichlorinated intermediate is produced in high yield. The inherent electronic properties of the pyrimidine ring then allow for a highly regioselective nucleophilic substitution with morpholine, affording the target compound with excellent purity and control. This synthetic route provides a reliable and scalable method for producing a valuable building block for the discovery and development of new therapeutic agents.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 5. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]

- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde: A Technical Guide

Introduction

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a reactive aldehyde group and a chlorine atom offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount, and for this, a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable. This guide will delve into the theoretical and practical aspects of obtaining and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can cause transitions between these states, and the specific frequency required for this resonance is highly dependent on the local electronic environment of the nucleus. This gives rise to the concept of chemical shift (δ) , which helps in differentiating various protons and carbons within a molecule. Furthermore, the interaction between neighboring nuclei leads to spin-spin splitting , providing information about the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift values for similar structural motifs and can be calculated using various NMR prediction software.[1][2][3][4]

Table 1: Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 8.7 | Singlet | 1H | Pyrimidine H-6 |

| ~3.8 - 4.0 | Triplet | 4H | Morpholine protons (-N-CH₂-) |

| ~3.6 - 3.8 | Triplet | 4H | Morpholine protons (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl carbon (C=O) |

| ~160 - 165 | Pyrimidine C-4 |

| ~158 - 162 | Pyrimidine C-2 |

| ~155 - 158 | Pyrimidine C-6 |

| ~110 - 115 | Pyrimidine C-5 |

| ~66 - 68 | Morpholine carbons (-O-CH₂-) |

| ~44 - 46 | Morpholine carbons (-N-CH₂-) |

Experimental Protocol for NMR Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[5][6]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied.

-

-

Filtration and Transfer:

-

To remove any particulate matter, which can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Internal Standard:

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending).[8] Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. An IR spectrum is typically a plot of transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorptions

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830-2695 | Medium | Aldehyde C-H stretch (often a doublet)[9][10][11] |

| ~1710-1685 | Strong | Aldehyde C=O stretch (conjugated)[12][13] |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching of the pyrimidine ring |

| ~1300-1100 | Strong | C-O-C stretching of the morpholine ring |

| ~1250-1000 | Medium | C-N stretching of the morpholine and pyrimidine rings |

| ~800-600 | Medium-Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the thin solid film method are commonly used.[14][15][16][17]

Methodology (ATR):

-

Sample Preparation: Ensure the solid sample is dry.

-

Data Acquisition:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the background spectrum (of the empty ATR crystal).

-

Acquire the sample spectrum.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR Spectroscopy (ATR).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[18][19]

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized.[20] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[21] The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion.

Expected Mass Spectrum Data

For this compound (C₉H₁₀ClN₃O₂), the expected molecular weight is approximately 227.65 g/mol .

-

Molecular Ion (M⁺): In the mass spectrum, a peak corresponding to the molecular ion would be expected at m/z ≈ 227. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z ≈ 229 with about one-third the intensity of the M⁺ peak should be observed.[18]

-

Fragmentation: The molecular ion can undergo fragmentation, and some plausible fragmentation pathways for pyrimidine derivatives include the loss of the aldehyde group (-CHO), the morpholine ring, or the chlorine atom.[22][23][24][25]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum using a direct infusion ESI-MS.[26]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a detailed spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra reveal the specific proton and carbon environments, IR spectroscopy confirms the presence of key functional groups such as the aldehyde and the pyrimidine ring, and mass spectrometry establishes the molecular weight and isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of the target molecule, which is a critical step in any research and development endeavor involving novel chemical entities.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Visualizer loader [nmrdb.org]

- 3. CASPRE [caspre.ca]

- 4. acdlabs.com [acdlabs.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Experimental Design [web.mit.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. amherst.edu [amherst.edu]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. article.sapub.org [article.sapub.org]

- 23. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Morpholinopyrimidine Scaffold: A Privileged Motif for Kinase Inhibition and Beyond

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, certain chemical scaffolds emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity and specificity. The morpholinopyrimidine core is a prime example of such a scaffold, demonstrating remarkable versatility in the design of potent and selective inhibitors, particularly against various protein kinases. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a morpholine group, which can establish critical interactions within the ATP-binding pocket of kinases, has made it a cornerstone for the development of numerous clinical candidates and approved drugs.[1][2] This guide provides a comprehensive technical overview of the key therapeutic targets of morpholinopyrimidine compounds, delving into the mechanistic rationale, experimental validation, and future prospects for this remarkable chemical entity.

The core structure of a morpholinopyrimidine compound features a pyrimidine ring substituted with a morpholine group. The nitrogen atom of the pyrimidine ring and the oxygen atom of the morpholine can act as hydrogen bond acceptors, while the scaffold itself provides a rigid framework for the attachment of various substituents that can be tailored to achieve desired potency and selectivity against specific targets.

Caption: Core chemical structure of the morpholinopyrimidine scaffold.

Part 1: Targeting the PI3K/AKT/mTOR Pathway - A Central Node in Cancer Biology

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most attractive targets for cancer therapy.[3][4] Morpholinopyrimidine-based compounds have been extensively developed as potent inhibitors of key kinases within this pathway, namely PI3K and mTOR.[1]

Rationale for Targeting PI3K/mTOR

The PI3K/AKT/mTOR pathway is often constitutively activated in cancer cells due to mutations or deletions in key regulatory genes like PTEN, or activating mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K).[4] This leads to uncontrolled cell growth and resistance to apoptosis.[3][5] The central role of this pathway in tumorigenesis provides a strong rationale for the development of targeted inhibitors.[1] Dual inhibition of both PI3K and mTOR is often pursued to achieve a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[3]

Mechanism of Action of Morpholinopyrimidine-based PI3K/mTOR Inhibitors

Morpholinopyrimidine inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR.[6] The morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase domain, a common feature observed in many kinase inhibitors.[1] The pyrimidine ring serves as a scaffold, and modifications at other positions are used to enhance potency and selectivity for different PI3K isoforms or for dual PI3K/mTOR activity.[2]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of intervention by morpholinopyrimidine inhibitors.

Notable Morpholinopyrimidine-based PI3K/mTOR Inhibitors

Several morpholinopyrimidine-based compounds have progressed into clinical trials, highlighting the clinical relevance of this scaffold.

| Compound Name | Target(s) | Highest Development Stage |

| Buparlisib (BKM-120) | Pan-Class I PI3K | Phase III (for breast cancer)[3] |

| Pictilisib (GDC-0941) | Pan-Class I PI3K | Phase II[3] |

| Apitolisib (GDC-0980) | Dual PI3K/mTOR | Phase II[3] |

| PI-103 | Dual PI3K/mTOR | Preclinical/Phase I[3] |

Experimental Workflow for Target Validation

A robust and self-validating experimental workflow is crucial to confirm the on-target activity of novel morpholinopyrimidine compounds.

Caption: A typical experimental workflow for validating a novel PI3K/mTOR inhibitor.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U87MG) and allow them to adhere overnight.[2] Treat cells with varying concentrations of the morpholinopyrimidine compound for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., BKM-120).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended antibodies include: p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin).[4][5]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. A dose-dependent decrease in the phosphorylation of AKT and S6K indicates successful inhibition of the PI3K/mTOR pathway.[3]

Part 2: Targeting the DNA Damage Response (DDR) Pathway - Exploiting Synthetic Lethality

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Key players in the DDR are the phosphatidylinositol 3-kinase-related kinases (PIKKs), including DNA-dependent protein kinase (DNA-PK), ataxia telangiectasia mutated (ATM), and ATM and Rad3-related (ATR).[7][8][9] The structural similarity of the PIKK family to PI3Ks has enabled the adaptation of the morpholinopyrimidine scaffold to target these crucial DDR kinases.[9]

Rationale for Targeting DDR Kinases

Many cancer cells have defects in certain DDR pathways, making them highly dependent on the remaining intact pathways for survival.[8] This creates a vulnerability that can be exploited through a concept known as "synthetic lethality," where inhibiting a second pathway in a cancer cell with a pre-existing DDR defect leads to cell death, while normal cells with intact DDR pathways are spared.[8][10] DDR inhibitors can also be used to sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy.[11][12][13]

Morpholinopyrimidine-based DDR Inhibitors

The morpholinopyrimidine scaffold has been successfully employed to develop inhibitors of DNA-PK, ATM, and ATR.

-

DNA-PK Inhibitors: DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[9] Morpholinopyrimidine-based compounds have been developed as potent DNA-PK inhibitors, with some showing promise in combination with radiotherapy.[14]

-

ATM and ATR Inhibitors: ATM and ATR are master regulators of the DDR, activated by DSBs and single-strand DNA (ssDNA) or replication stress, respectively.[10][11] Inhibitors of ATM and ATR can prevent cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage in cancer cells.[7][15] Some morpholinopyrimidine-based mTOR inhibitors have been found to also possess activity against ATR.[7]

Caption: Overview of the DNA Damage Response pathway and targets for morpholinopyrimidine inhibitors.

Experimental Protocol: Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. It can be used to assess the ability of a DDR inhibitor to prevent DNA repair following a damaging insult.

-

Cell Treatment: Treat cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of the morpholinopyrimidine-based DDR inhibitor.

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA (with breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA in the comet tail relative to the head using image analysis software. A longer comet tail indicates more DNA damage. An effective DDR inhibitor will result in longer comet tails in cells treated with a DNA-damaging agent compared to cells treated with the damaging agent alone.

Part 3: Emerging and Other Potential Targets

The versatility of the morpholinopyrimidine scaffold extends beyond the PI3K and DDR pathways, with research pointing to other potential therapeutic targets.

SMG1 Inhibition in Nonsense-Mediated mRNA Decay

SMG1 is a PIKK family kinase that plays a crucial role in nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons.[16] Inhibition of SMG1 can stabilize these transcripts, which can be beneficial in certain genetic diseases.[17][18] Some morpholinopyrimidine compounds have been identified as SMG1 inhibitors, opening up new therapeutic avenues.[16][19]

Anti-inflammatory Activity via iNOS and COX-2 Inhibition

Chronic inflammation is implicated in various diseases, including cancer. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory response. Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells, suggesting their potential as anti-inflammatory agents.[20][21][22]

Conclusion and Future Directions

The morpholinopyrimidine scaffold has proven to be a highly successful and adaptable platform for the design of potent and selective kinase inhibitors. Its impact is most profound in the development of inhibitors for the PI3K/AKT/mTOR and DNA Damage Response pathways, with several compounds advancing into clinical trials for cancer therapy. The emerging roles of morpholinopyrimidine derivatives as inhibitors of SMG1 and inflammatory mediators like iNOS and COX-2 further underscore the broad therapeutic potential of this chemical class.

Future research will likely focus on several key areas:

-

Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific kinase isoforms or to design inhibitors with a desired polypharmacology profile.

-

Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance to current therapies.

-

Exploring New Targets: Systematically screening morpholinopyrimidine libraries against a broader range of biological targets to uncover novel therapeutic applications.

-

Combination Therapies: Rational design of combination therapies that leverage the mechanisms of action of morpholinopyrimidine-based inhibitors to achieve synergistic effects and improve patient outcomes.

The continued exploration of the chemical space around the morpholinopyrimidine core, coupled with a deeper understanding of the biology of its targets, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress in developing ATR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 18. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]

- 19. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Strategic Utility of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde in Modern Drug Discovery

Introduction: The Pyrimidine Core and the Rise of a Versatile Intermediate

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents, from anticancer drugs to antivirals. Its prevalence is a direct result of its ability to engage in biologically relevant hydrogen bonding patterns and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a molecule. Within this privileged scaffold class, 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde has emerged as a particularly valuable synthetic intermediate. Its trifunctional nature—a reactive aldehyde, a displaceable chlorine atom via Nucleophilic Aromatic Substitution (SNAr), and a solubilizing morpholine group—provides chemists with a powerful tool for generating diverse molecular libraries with remarkable efficiency. This guide details the synthesis, properties, and core applications of this intermediate, providing field-tested insights and detailed protocols for its strategic deployment in drug development programs, particularly in the synthesis of kinase inhibitors.

Physicochemical & Structural Data

A thorough understanding of an intermediate's properties is critical for its effective use. The data for this compound is summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₀ClN₃O₂ | Calculated |

| Molecular Weight | 227.65 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to off-white solid | Based on analogous compounds[1] |

| IUPAC Name | 2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehyde | IUPAC Nomenclature |

| Solubility | Soluble in DCM, Chloroform, DMF, DMSO; Poorly soluble in water | Predicted from structure |

| CAS Number | Not definitively assigned in public databases | Literature Survey |

Synthesis of the Core Intermediate

The most logical and efficient synthesis of this compound begins with the widely available precursor, 2,4-dichloro-5-pyrimidinecarbaldehyde. This precursor can be synthesized from uracil via a Vilsmeier-Haack formylation followed by chlorination with an agent like phosphorus oxychloride (POCl₃)[2][3].

The subsequent key step is a regioselective nucleophilic aromatic substitution (SNAr) with morpholine. On a 2,4-dichloropyrimidine ring bearing an electron-withdrawing group (EWG) at the C5 position (such as our carbaldehyde), nucleophilic attack is overwhelmingly favored at the C4 position[4][5]. This selectivity is due to the C4 position being para to one ring nitrogen and ortho to the other, while also being sterically accessible and electronically activated by the C5-aldehyde. The C2 position is flanked by two nitrogen atoms, which provides significant stabilization for the Meisenheimer intermediate formed during C4-attack.

Protocol 1: Synthesis of this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) and a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution. DIPEA is a non-nucleophilic base used to quench the HCl byproduct of the substitution.

-

Nucleophile Addition: Add morpholine (1.0 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C. The use of a single equivalent of morpholine is crucial to prevent undesired disubstitution at the C2 position.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by flash column chromatography on silica gel to afford the title compound as a solid.

Core Synthetic Applications & Protocols

The strategic value of this intermediate lies in the orthogonal reactivity of its two electrophilic sites. The C2-chloro position is ideal for late-stage diversification via SNAr, while the aldehyde allows for a host of classical transformations.

Application 1: C2-Substitution via Nucleophilic Aromatic Substitution (SNAr)

The remaining chloro group at the C2 position is now the primary site for further functionalization. This reaction is fundamental to the construction of many kinase inhibitors, where a substituted amine at this position often forms critical hydrogen bonds with the kinase hinge region[6].

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

While traditional SNAr with heating works well, modern cross-coupling methods can offer milder conditions and broader substrate scope.

-

Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq), the desired amine nucleophile (e.g., 3-fluoroaniline, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq).

-

Reagents: Add a base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq), and an anhydrous solvent like 1,4-Dioxane or Toluene.

-

Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to 100-120 °C (either via conventional heating or in a microwave reactor) for 2-12 hours. Monitor for completion by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired 2-aminopyrimidine product.

Application 2: Derivatization of the C5-Aldehyde

The aldehyde functional group is a gateway to numerous structural modifications, allowing for modulation of polarity, introduction of new pharmacophoric elements, or creation of covalent warheads.

Protocol 3: Reductive Amination of the C5-Aldehyde

This protocol is ideal for introducing diverse amine side chains, which can be used to tune solubility or target specific interactions in a binding pocket.

-

Setup: Dissolve the pyrimidine-5-carbaldehyde starting material (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a small amount of acetic acid (0.1 eq), which catalyzes the formation of the intermediate iminium ion.

-

Stir: Stir the mixture at room temperature for 30-60 minutes.

-

Reducing Agent: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This reagent is selective for iminium ions in the presence of aldehydes, minimizing side reactions.

-

Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

-

Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.

Conclusion

This compound is more than a simple building block; it is a strategic platform for accelerated drug discovery. By understanding the regiochemical principles governing its synthesis and the orthogonal reactivity of its functional groups, researchers can rapidly access complex and diverse chemical matter. The protocols outlined herein provide a robust framework for leveraging this intermediate to its full potential, enabling the efficient construction of novel pyrimidine-based compounds for a wide range of therapeutic targets.

References

- 1. 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE-6-CARBALDEHYDE | 885618-31-5 [sigmaaldrich.com]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formation of Schiff Bases with 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Abstract

This comprehensive guide provides a detailed technical framework for the synthesis, purification, and characterization of Schiff bases derived from 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde. Pyrimidine-based Schiff bases are a class of compounds with significant interest in medicinal chemistry and drug discovery, owing to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a morpholine moiety, a well-established pharmacophore, further enhances the potential for biological activity. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes. We begin with the synthesis of the key precursor aldehyde, followed by a detailed exploration of the Schiff base formation, and conclude with robust protocols for characterization and purification.

Introduction: The Strategic Importance of Pyrimidine-Morpholine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold present in nucleic acids and a plethora of synthetic compounds with therapeutic value.[1] Its derivatives are known to exhibit a wide spectrum of biological activities. The strategic functionalization of the pyrimidine core allows for the fine-tuning of these properties. The aldehyde group at the 5-position serves as a versatile handle for introducing further molecular complexity.

When coupled with a morpholine substituent at the 4-position, the resulting scaffold combines the attributes of two privileged structures in medicinal chemistry. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The formation of an imine (Schiff base) from the 5-carbaldehyde function provides a robust and efficient method to link this valuable pyrimidine core to various primary amines, thereby generating extensive libraries of novel chemical entities for biological screening.[5] These Schiff bases are not only targets in themselves but also serve as intermediates for further synthetic transformations.[3]

Synthesis of the Key Precursor: this compound

A reliable synthesis of the starting aldehyde is paramount. While not commercially available in abundance, this compound can be efficiently prepared in a two-step sequence starting from uracil. This pathway involves a Vilsmeier-Haack type formylation/chlorination followed by a regioselective nucleophilic aromatic substitution (SNAr).

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

The initial step transforms a readily available starting material, uracil, into the highly reactive 2,4-dichloro-5-pyrimidinecarbaldehyde. The reaction proceeds via a Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which also serves to chlorinate the hydroxyl groups on the pyrimidine ring.[6]

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add uracil (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.0 eq) to the flask.

-

Vilsmeier Reagent Formation: Cool the mixture in an ice bath (0-5 °C). Slowly add dimethylformamide (DMF) (2.5 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the collected solid under vacuum to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 2: Regioselective Synthesis of this compound